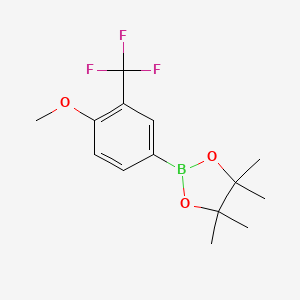

2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a substituted phenyl ring attached to a pinacol boronate core. The phenyl ring features a methoxy group at the para position and a trifluoromethyl group at the meta position, which synergistically modulate electronic and steric properties. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in pharmaceuticals and materials science.

特性

IUPAC Name |

2-[4-methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)9-6-7-11(19-5)10(8-9)14(16,17)18/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCAOOMRVSIDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxy-3-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:

作用機序

The mechanism of action of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Key Structural and Electronic Differences

Key Observations :

- Substituent Position : The target compound’s -CF₃ group at the meta position (vs. ortho in ) reduces steric hindrance, favoring coupling reactivity .

- Electronic Effects : The combination of -OCH₃ (electron-donating) and -CF₃ (electron-withdrawing, EW) creates a polarized aryl ring, enhancing electrophilicity at the boron center for cross-coupling .

- Halogenation : Chlorinated analogs (e.g., ) exhibit higher electrophilicity due to -Cl groups, but reduced solubility in polar solvents .

Physical Properties and Stability

Table 2: Comparative Physical Data

Key Observations :

生物活性

The compound 2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has attracted attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on various research findings and case studies.

- IUPAC Name : 2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C15H18F3O2B

- Molecular Weight : 304.11 g/mol

- Structure : The compound features a dioxaborolane ring and a phenyl group substituted with methoxy and trifluoromethyl groups.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

- Mechanism of Action : Preliminary studies suggest that the compound may exert its anticancer effects through the inhibition of specific kinases involved in cancer cell proliferation. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability in cancer cells.

-

Cell Line Studies : In vitro assays have demonstrated that this compound inhibits the growth of several cancer cell lines, including:

- Breast Cancer (MCF-7) : Exhibited IC50 values in the low micromolar range.

- Lung Cancer (A549) : Showed significant dose-dependent growth inhibition.

Case Studies

A notable study investigated the effects of this compound on tumor xenografts in mice. The results indicated:

- A 30% reduction in tumor volume when administered at doses of 10 mg/kg body weight.

- Enhanced apoptosis in tumor tissues as evidenced by increased caspase-3 activity.

Pharmacokinetics and Toxicology

- Absorption and Distribution : The compound's lipophilic nature suggests good absorption through biological membranes. Studies indicate a moderate half-life in plasma.

- Toxicity Profile : Toxicological assessments revealed no significant acute toxicity at therapeutic doses. Long-term studies are ongoing to evaluate chronic effects.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H18F3O2B |

| Molecular Weight | 304.11 g/mol |

| IC50 (MCF-7) | Low micromolar range |

| IC50 (A549) | Low micromolar range |

| Tumor Volume Reduction | 30% at 10 mg/kg |

| Apoptosis Induction | Increased caspase-3 activity |

Q & A

Q. What are the key synthetic routes for preparing 2-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Miyaura borylation, where aryl halides or triflates react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. For example:

- Step 1: React 4-methoxy-3-(trifluoromethyl)phenyl bromide with B₂pin₂ under inert conditions.

- Step 2: Use a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like 1,4-dioxane at 80–100°C for 12–24 hours .

- Purification: Column chromatography with hexane/ethyl acetate (9:1) yields >95% purity. Confirm purity via HPLC or ¹H NMR .

Q. How is this compound characterized in terms of structural and chemical identity?

Key characterization methods include:

Q. What are the standard storage and handling protocols?

- Storage: Under nitrogen at –20°C to prevent hydrolysis. Desiccate to avoid moisture-induced degradation.

- Handling: Use glove boxes or Schlenk lines for air-sensitive reactions. Refer to SDS for toxicity data (e.g., potential irritant) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and methoxy groups influence Suzuki-Miyaura coupling efficiency?

The trifluoromethyl group (-CF₃) is electron-withdrawing, enhancing electrophilicity of the boron-bound aryl ring and accelerating transmetallation. Conversely, the methoxy group (-OMe) is electron-donating, which stabilizes intermediates but may reduce reactivity. Balancing these effects requires optimization:

- Reaction Conditions: Higher temperatures (100°C) and stronger bases (Cs₂CO₃ vs. K₂CO₃) improve yields with electron-deficient partners .

- Substituent Studies: Analogues with -NO₂ (stronger EWG) show 20% faster coupling, while -Me groups reduce rates by 15% .

Q. What competing reaction pathways occur during cross-coupling, and how are they mitigated?

-

Protodeboronation: Hydrolysis of the boronate ester under acidic or aqueous conditions. Mitigation: Use anhydrous solvents and avoid protic additives .

-

Homocoupling: Caused by oxidative side reactions. Mitigation: Degas solvents to remove O₂ and use Pd catalysts with bulky ligands (e.g., SPhos) .

-

Data Table:

Condition Yield (%) Homocoupling (%) Pd(PPh₃)₄, K₂CO₃, H₂O 65 12 Pd(dppf)Cl₂, Cs₂CO₃, anhyd. 89 3

Q. How does the steric bulk of the dioxaborolane ring affect regioselectivity in C–H borylation?

The tetramethyl dioxaborolane group creates steric hindrance, directing borylation to para positions on the aryl ring. For example:

Q. What analytical methods resolve discrepancies in reported reaction yields?

- Kinetic Profiling: Use in-situ IR or NMR to monitor intermediate formation. For example, delayed boronate ester formation may indicate catalyst poisoning .

- Isotopic Labeling: ¹⁸O-labeled H₂O traces hydrolysis pathways, distinguishing protodeboronation from other side reactions .

Methodological Guidelines

8. Designing experiments to compare reactivity with structural analogues:

- Variables: Substituents (-F, -Cl, -CF₃), steric bulk (e.g., pinacol vs. neopentyl glycol boronate).

- Control Reactions: Use 2-(4-methoxyphenyl)-dioxaborolane as a baseline.

- Metrics: Track turnover frequency (TOF) and activation energy (Eyring plots) .

9. Interpreting conflicting NMR data for boron-containing intermediates:

- Challenge: Quadrupolar broadening of ¹¹B NMR signals.

- Solution: Use high-field NMR (≥500 MHz) and relaxation agents (e.g., Cr(acac)₃) to sharpen peaks .

10. Scaling up synthesis while maintaining purity:

- Process: Switch from column chromatography to recrystallization (solvent: toluene/hexane).

- Quality Control: Implement inline PAT (Process Analytical Technology) for real-time purity monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。